![molecular formula C8H7BrN2 B159754 5-Bromo-2-methyl-1H-benzo[d]imidazole CAS No. 1964-77-8](/img/structure/B159754.png)
5-Bromo-2-methyl-1H-benzo[d]imidazole
Übersicht
Beschreibung
“5-Bromo-2-methyl-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole synthesis involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-methyl-1H-benzo[d]imidazole” is characterized by the presence of a bromine atom and a methyl group attached to the imidazole ring .
Chemical Reactions Analysis
Imidazole shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .
Wissenschaftliche Forschungsanwendungen
- Imidazole and benzimidazole derivatives are present in many bioactive compounds and possess diverse biological and clinical applications .
- They have been used in the development of new drugs due to their broad range of chemical and biological properties .
- These compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Examples of commercially available drugs containing 1,3-diazole ring include clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
- Benzimidazole derivatives have shown significant antimicrobial activity .
- They are extremely effective both with respect to their inhibitory activity and favorable selectivity ratio .
- The increase in antimicrobial resistance to existing drugs has necessitated the search for new molecules for the treatment of bacterial infections .
- Currently, a number of benzimidazole containing drugs are available in the market, such as albendazole, mebendazole, thiabendazole, ridinalazon, and cyclobendazole .
Pharmaceutical Applications
Antimicrobial Applications
- Imidazole derivatives have been reported to possess anti-inflammatory properties .
- They can inhibit the production of pro-inflammatory cytokines, which are proteins that regulate the immune response .
- This makes them potentially useful in the treatment of diseases characterized by inflammation, such as rheumatoid arthritis .
- Some imidazole derivatives have shown antitumor activity .
- They can inhibit the growth of cancer cells and induce apoptosis, which is the process of programmed cell death .
- This makes them potential candidates for the development of new anticancer drugs .
- Imidazole derivatives have been reported to possess antidiabetic properties .
- They can enhance insulin secretion and improve glucose tolerance .
- This makes them potentially useful in the treatment of diabetes .
Anti-Inflammatory Applications
Antitumor Applications
Antidiabetic Applications
Antioxidant Applications
- Imidazole derivatives have been reported to possess anti-allergic properties .
- They can inhibit the release of histamine, a compound that is released by cells in response to allergic and inflammatory reactions .
- This makes them potentially useful in the treatment of allergic conditions .
- Imidazole derivatives have been reported to possess antipyretic properties .
- They can reduce fever by acting on the hypothalamus heat-regulating center .
- This makes them potentially useful in the treatment of fever .
- Imidazole derivatives have been reported to possess anti-amoebic properties .
- They can inhibit the growth of amoebae, which are single-celled organisms that can cause diseases such as amoebic dysentery .
- This makes them potentially useful in the treatment of amoebic infections .
- Imidazole derivatives have been reported to possess antihelmintic properties .
- They can kill or expel parasitic worms (helminths), which can cause diseases such as schistosomiasis .
- This makes them potentially useful in the treatment of helminthic infections .
- Imidazole derivatives have been reported to possess antifungal properties .
- They can inhibit the growth of fungi, which can cause diseases such as athlete’s foot and ringworm .
- This makes them potentially useful in the treatment of fungal infections .
Anti-Allergic Applications
Antipyretic Applications
Anti-Amoebic Applications
Antihelmintic Applications
Antifungal Applications
Ulcerogenic Applications
Zukünftige Richtungen
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are key components to functional molecules that are used in a variety of everyday applications . Therefore, there is a great potential for “5-Bromo-2-methyl-1H-benzo[d]imidazole” in the development of new drugs.
Eigenschaften
IUPAC Name |
6-bromo-2-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDFUQGJYYGLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346289 | |
| Record name | 5-Bromo-2-methyl-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-1H-benzo[d]imidazole | |
CAS RN |
1964-77-8 | |
| Record name | 5-Bromo-2-methyl-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methylbenzoimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



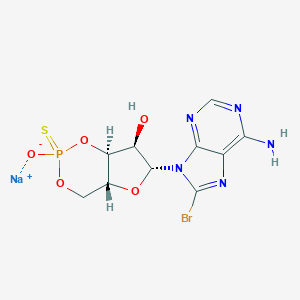


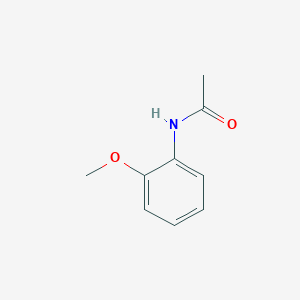
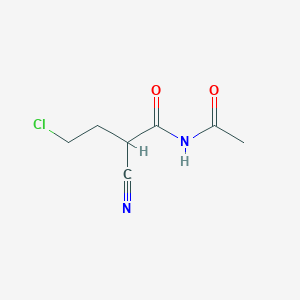

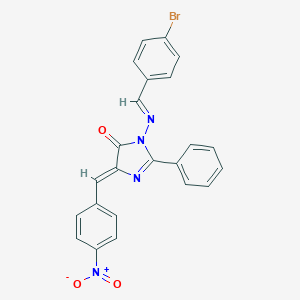
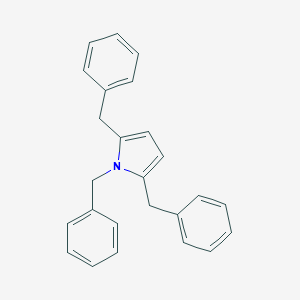
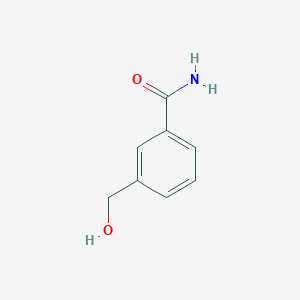
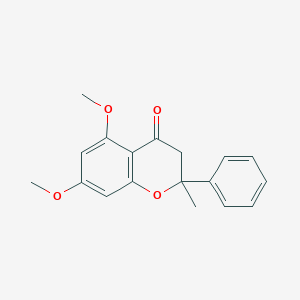
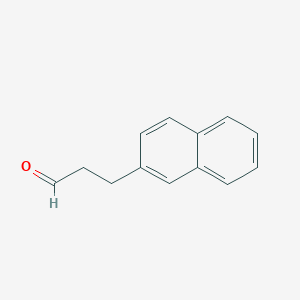
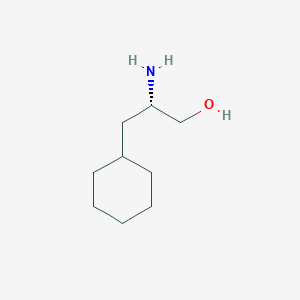

![{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine](/img/structure/B159696.png)